molecular formula C8H5F3N2S B6321213 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2408886-65-5

5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6321213
CAS No.: 2408886-65-5
M. Wt: 218.20 g/mol
InChI Key: VBHXJSYNOKMBCY-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a thiophene ring and a pyrazole ring, with a trifluoromethyl group attached to the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiophene ring in 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The pyrazole ring can be reduced under specific conditions, often using metal hydrides like sodium borohydride.

Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced pyrazole derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Medicine: : Research is ongoing into its use as a pharmacophore in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.

Industry: : The compound is explored for use in materials science, including the development of organic semiconductors and photovoltaic materials .

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
  • 5-(Furan-3-yl)-3-(trifluoromethyl)-1H-pyrazole
  • 5-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

Properties

IUPAC Name

3-thiophen-3-yl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-3-6(12-13-7)5-1-2-14-4-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHXJSYNOKMBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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